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Compound of Interest

Compound Name: Acetonitrile-2-13C

CAS No.: 31432-55-0

Cat. No.: B3415657

Get Quote

From the Desk of the Senior Application Scientist: Welcome. If you are reading this, you likely

have an NMR spectrum compromised by a wandering singlet around 2.13 ppm, or you are

preparing for a sensitive kinetic study where moisture is a non-negotiable variable.

Acetonitrile-d3 (

) is a workhorse solvent for polar organic molecules and organometallics. While less
aggressively hygroscopic than DMSO-d6, it is deceptive. It absorbs atmospheric moisture
steadily, and unlike other solvents, the water signal in

(approx. 2.13 ppm) sits dangerously close to the residual solvent pentet (1.94 ppm) and the
aliphatic region of many analytes.

This guide moves beyond basic "keep it capped" advice. We will treat moisture exclusion as a

closed-loop system, ensuring your data reflects your chemistry, not the humidity of your lab.

Module 1: Diagnosis – Identifying Water
Contamination
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Before attempting remediation, you must confirm that the anomaly in your spectrum is indeed

water. In

, water is a "wandering" peak. Its chemical shift is highly dependent on concentration and
temperature due to hydrogen bonding dynamics.

The Spectral Fingerprint

Signal Source
Chemical Shift (

ppm)
Multiplicity Origin

Residual Solvent (

)
1.94

Quintet (

Hz)

Incomplete

deuteration (Standard)

Water (

)
2.13* Singlet (Broad)

Atmospheric

absorption

HDO (Low Conc.) ~2.1 - 2.2 Singlet Trace moisture

HDO (High Conc.) > 2.3 Singlet Significant saturation

*Note: The 2.13 ppm value is an average. In "dry" solvent, the peak may drift upfield toward 2.0

ppm. See Fulmer et al. (2010) for definitive shift data.

Diagnostic Workflow
Use this logic flow to confirm water contamination before altering your sample.
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Figure 1: Decision tree for distinguishing residual solvent peaks from moisture contamination in

Acetonitrile-d3.

Module 2: Prevention – The Closed-Loop Protocol
The most common failure point is the transfer step. Pouring

from a bottle into an NMR tube exposes the liquid to ambient humidity, which can saturate the
solvent within seconds in a humid lab.

The "Septum & Syringe" Technique
Causality: This method maintains a positive pressure of inert gas, physically preventing the

ingress of moist laboratory air.
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Equipment Required:

Acetonitrile-d3 bottle with a intact septum cap (Sure/Seal™ or similar).

Oven-dried glass syringe (1 mL) with a long stainless steel needle.

Nitrogen (

) or Argon balloon.[1]

Parafilm.

Step-by-Step Protocol:

Equilibrate: Allow the solvent bottle to reach room temperature if stored in a fridge. Opening

a cold bottle condenses atmospheric water immediately.

Purge the Syringe: Insert the needle into the

line/balloon. Draw gas and expel 3 times to remove air from the barrel.

Pressure Equalization: Insert the

balloon needle into the solvent bottle septum to create positive pressure.

Withdraw: Insert the syringe needle. Withdraw the required volume (approx. 0.6 mL). Do not

pull air bubbles.

Transfer: Inject the solvent directly into the NMR tube.

Pro-Tip: If the NMR tube is not screw-capped, flush the tube with

using a pasture pipette immediately before injection.

Seal: Cap the NMR tube immediately. Wrap the cap junction with Parafilm if storing for >1

hour.

Module 3: Remediation – Drying Wet Acetonitrile-d3
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If your solvent is already compromised, you must dry it. Do not use silica gel or standard

desiccants, which can introduce acidic impurities or cause exchange reactions.

The Molecular Sieve Standard (3A vs. 4A)
Recommendation: Use Type 3A Molecular Sieves.[2]

The Science: The kinetic diameter of an acetonitrile molecule is approximately 3.8 Å.

Type 4A (4 Å pore): Can technically adsorb acetonitrile molecules into the lattice,

potentially causing minor concentration changes or slowly leaching impurities.

Type 3A (3 Å pore): Excludes acetonitrile while readily adsorbing water (kinetic diameter

~2.6 Å). This provides the highest integrity drying.

Sieve Activation & Drying Workflow
Sieves from the jar are wet. You must activate them.[3][4]

Raw 3A Sieves
(Beads/Pellets)

Activation
Bake @ 200-250°C
(Vacuum/Overnight)

Cool in Desiccator
(Under Ar/N2)

Add to CD3CN
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24-48 Hours

Filter/Decant
(Avoid Dust)
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Figure 2: The critical path for activating molecular sieves and drying solvent. Using unactivated

sieves will add water to your solvent.

Protocol:

Bake: Heat 3A sieves at 250°C under vacuum (or 300°C at ambient pressure) for at least 12

hours.

Cool: Allow to cool in a vacuum desiccator.

Treat: Add activated sieves to the

bottle (approx. 5-10% of the solvent volume).
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Wait: Allow to stand for 24 hours. The water peak should diminish significantly.

Filter: For high-precision NMR, filter the solvent through a 0.2 µm PTFE syringe filter into the

NMR tube to remove microscopic sieve dust, which causes magnetic field inhomogeneity

(broad lines).

Frequently Asked Questions (FAQs)
Q1: Can I use "wet" Acetonitrile-d3 for HPLC-MS if I don't care about the NMR spectrum? A:

Proceed with caution. While the water peak doesn't matter for MS, the deuterium in the solvent

will exchange with exchangeable protons (OH, NH, SH) in your analyte. If the solvent is "wet"

(contains

), you create a complex mixture of

exchange species (

,

), splitting your MS signals and complicating mass identification.

Q2: Why does the water peak move when I add my sample? A: The chemical shift of water (

ppm) is heavily influenced by hydrogen bonding. If your analyte has H-bond donors or
acceptors, it will disrupt the water-solvent network, shifting the water peak upfield or downfield.
[5] This is normal. Tip: If the water peak overlaps your sample signals, change the temperature
of the NMR probe by 5-10°C; the water peak will shift, but your C-H signals likely will not.

Q3: Is Acetonitrile-d3 toxic? A: Yes. It is metabolized into cyanide in the body. While the

amounts in an NMR tube are small, always handle it in a fume hood. Furthermore, it is

flammable. Do not heat NMR tubes containing

with an open flame to seal them.

Q4: Can I store the solvent with sieves in the tube? A: It is not recommended for final

acquisition. Sieve dust disrupts the magnetic field homogeneity (shimming), leading to broad

peaks. Dry the bulk solvent in the bottle, then filter it into the tube.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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